Technical Whitepaper: Basic Properties and Advanced Applications of Aluminum 2,3-Naphthalocyanine Chloride (AlNcCl)
Technical Whitepaper: Basic Properties and Advanced Applications of Aluminum 2,3-Naphthalocyanine Chloride (AlNcCl)
Executive Summary
Aluminum 2,3-naphthalocyanine chloride (AlNcCl) is a highly specialized, penta-coordinate macrocyclic dye that has garnered significant attention in materials science and pharmacology. Characterized by its extended π -conjugated benzannulated ring system, AlNcCl exhibits robust absorption in the near-infrared (NIR) spectrum. This unique optical property makes it an exceptionally potent photosensitizer for applications requiring deep photon penetration, ranging from targeted Photodynamic Therapy (PDT) in oncology to mediating oxygen-tolerant surface-initiated polymerizations through opaque barriers.
This guide synthesizes the core physicochemical properties, structural characterizations, and validated experimental workflows for utilizing AlNcCl in advanced research settings.
Chemical and Physical Properties
AlNcCl is structurally related to phthalocyanines but features additional fused benzene rings, which fundamentally alter its electronic structure and optical behavior. The quantitative and qualitative baseline properties of AlNcCl are summarized below.
| Property | Value |
| Chemical Name | Aluminum 2,3-naphthalocyanine chloride |
| CAS Registry Number | 33273-14-2 |
| Molecular Formula | C₄₈H₂₄AlClN₈ |
| Molecular Weight | 775.19 g/mol |
| Appearance | Blue-green powder |
| Solubility | Insoluble in water; soluble in organic solvents (e.g., DMSO, DMF) |
| Coordination Geometry | Penta-coordinate (Al³⁺ center with axial chloride) |
| Primary Application | Photosensitizer (PDT), NIR PhotoRAFT polymerization |
Structural & Optical Characterization
The Penta-Coordinate Aluminum Center
Unlike many transition metal macrocycles that adopt a planar square geometry, the Al³⁺ ion in AlNcCl is coordinated to four isoindole nitrogen atoms and one axial chloride ligand, resulting in a square pyramidal, penta-coordinate geometry. According to solid-state ²⁷Al Nuclear Magnetic Resonance (NMR) studies published by 2, this asymmetry induces a massive chemical shift anisotropy (CSA). The span of the aluminum chemical shift tensor in AlNcCl is 120 ± 10 ppm—the largest measured directly by ²⁷Al SSNMR spectroscopy in a solid material[2].
Near-Infrared (NIR) Absorption
The causality behind choosing a naphthalocyanine over a standard phthalocyanine lies in its extended π -conjugation. The addition of fused benzene rings red-shifts the primary absorption Q-band deep into the NIR window (>700 nm). This is a critical functional advantage: NIR light penetrates biological tissues and opaque synthetic barriers (like silicone) far more effectively than UV or visible light, enabling non-invasive activation[3].
Mechanism of Action: Photosensitization & ROS Generation
AlNcCl functions as a Type II photosensitizer. Upon irradiation with NIR light, the molecule absorbs a photon and transitions from its ground state ( S0 ) to an excited singlet state ( S1 ). Due to the heavy-atom effect and molecular symmetry, it undergoes rapid Intersystem Crossing (ISC) to a long-lived excited triplet state ( T1 ).
When in the T1 state, AlNcCl collides with ambient ground-state molecular oxygen ( 3O2 ). Through Triplet-Triplet Annihilation (TTA), energy is transferred to the oxygen molecule, exciting it into highly reactive Singlet Oxygen ( 1O2 ), while AlNcCl returns to its ground state. This generated 1O2 is the primary cytotoxic agent in Photodynamic Therapy (PDT) and the oxygen-scavenging agent in oxygen-tolerant polymerizations[1][3].
Mechanism of AlNcCl-mediated singlet oxygen generation via NIR irradiation.
Experimental Protocols & Workflows
To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating internal controls that confirm mechanistic success at each step.
Protocol A: Validation of Singlet Oxygen ( 1O2 ) Generation
Causality: Before utilizing AlNcCl in complex biological or chemical systems, its photophysical efficacy must be verified. Because 1O2 is transient, we use 9,10-dimethylanthracene (9,10-DMA) as a specific chemical trap. 9,10-DMA reacts selectively with 1O2 to form an endoperoxide, breaking its conjugation and reducing its UV-Vis absorbance. Validation: A decrease in 9,10-DMA absorbance strictly correlates with successful 1O2 generation. If absorbance remains static, the photosensitizer is inactive or the light source is insufficient.
Step-by-Step Methodology:
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Preparation: Dissolve AlNcCl (photosensitizer) and 9,10-DMA (probe) in anhydrous DMSO in a quartz cuvette to achieve a final concentration of 5 µM and 50 µM, respectively.
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Baseline Measurement: Record the initial UV-Vis absorption spectrum, focusing on the 9,10-DMA peak between 330–420 nm.
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Irradiation: Expose the cuvette to an NIR light source (e.g., 730 nm LED, 15 mW/cm²) for 60-second intervals.
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Monitoring: After each interval, record the UV-Vis spectrum.
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Analysis: Plot the degradation of the 330–420 nm peak over time to quantify the 1O2 quantum yield[3].
Protocol B: Oxygen-Tolerant Surface-Initiated PhotoRAFT Polymerization
Causality: Traditional radical polymerizations fail in the presence of oxygen because 3O2 quenches propagating radicals. By introducing AlNcCl and NIR light, 3O2 is continuously converted to 1O2 , which is subsequently consumed by sacrificial agents in the matrix. This eliminates the need for strict deoxygenation (freeze-pump-thaw cycles). Furthermore, NIR light allows this reaction to occur inside opaque barriers (e.g., thick silicone tubes) that block standard UV initiators. Validation: A parallel control tube wrapped in foil (no light) or lacking AlNcCl must yield zero polymer brush growth, proving the spatial and chemical orthogonality of the system.
Step-by-Step Methodology:
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Mixture Formulation: Prepare a reaction mixture containing the monomer (e.g., DMAm), a RAFT agent, and AlNcCl at a molar ratio of 195:1:0.02 in a suitable solvent[3].
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Injection: Pump the mixture into an opaque barrier, such as a 1.3 mm thick silicone tube, using a 10 mL syringe. Do not purge with nitrogen.
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Irradiation: Irradiate the opaque tube with NIR light at ambient temperature. The AlNcCl will absorb the penetrating NIR photons and scavenge the localized oxygen.
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Polymerization: Allow the surface-initiated PhotoRAFT polymerization to proceed for the targeted duration (brush height correlates directly with irradiation time).
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Characterization: Flush the tube with solvent to remove unreacted monomer, section the tube, and analyze the inner walls using Atomic Force Microscopy (AFM) and Water Contact Angle (WCA) measurements.
Workflow for AlNcCl-mediated oxygen-tolerant PhotoRAFT polymerization.
Safety, Handling, and Storage
While AlNcCl is a stable macrocycle, the central aluminum is coordinated to a chloride ion, classifying it as a halogenated coordination compound.
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Storage: It must be stored in sealed containers under an inert atmosphere (e.g., Argon or Nitrogen) in a cool, dry environment.
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Hydrolysis Risk: Exposure to excessive ambient moisture can lead to the slow hydrolysis of the axial Al-Cl bond, potentially releasing trace amounts of HCl vapor[4].
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Handling: Always handle within a certified fume hood using standard impermeable nitrile laboratory gloves and eye protection.
References
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Lookchem. "Cas 33273-14-2, ALUMINUM 2,3-NAPHTHALOCYANINE CHLORIDE Basic Information and Properties." Available at:[Link]
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Canadian Science Publishing. "Solid-state 27Al nuclear magnetic resonance investigation of three aluminum-centered dyes." Available at:[Link]
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ACS Publications (Macromolecules). "Exploiting NIR Light-Mediated Surface-Initiated PhotoRAFT Polymerization for Orthogonal Control Polymer Brushes and Facile Postmodification of Complex Architecture through Opaque Barriers." Available at:[Link]
